molecular formula C18H11N3O3S B2684066 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 477551-64-7

4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2684066
CAS No.: 477551-64-7
M. Wt: 349.36
InChI Key: MXTGKMLMRXAMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H11N3O3S and its molecular weight is 349.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal Structure Studies : Reis et al. (2013) studied the crystal structures of related compounds, including 4-Oxo-N-phenyl-4H-chromene-2-carboxamide. They observed distinct conformations and crystallizations, which are essential for understanding the compound's chemical behavior (Reis et al., 2013).

Synthesis and Chemical Reactions

  • Synthesis of Novel Organic Ligands and Complexes : Myannik et al. (2018) synthesized novel organic ligands similar to 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide and studied their interactions with various metal ions. This research contributes to the understanding of how these compounds can form complexes with metals (Myannik et al., 2018).
  • Microwave-Assisted Synthesis : Raval et al. (2012) explored an environmentally friendly, microwave-assisted method to synthesize compounds including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide. They also investigated the antimicrobial activity of these compounds (Raval et al., 2012).

Biological and Pharmacological Activities

  • Docking Studies for Breast Cancer : Abd El Ghani et al. (2022) conducted molecular docking studies on chromeno[4,3-b]pyridine derivatives, which include structures similar to this compound, for potential activity against breast cancer cell lines (Abd El Ghani et al., 2022).
  • Antimicrobial and Antifungal Activities : Mostafa et al. (2013) synthesized derivatives of 2-oxo-2H-chromene-3-carbohydrazide, which show similarity in structure, and evaluated their microbial activity against various bacterial and fungal strains (Mostafa et al., 2013).

Other Applications

  • Potential Ligands for Adenosine Receptors : Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids, including 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, as potential ligands for human adenosine receptors. Their study provides insights into the molecular geometry and binding interactions of these compounds (Cagide et al., 2015).

Properties

IUPAC Name

4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-16-11-5-1-2-7-15(11)24-9-12(16)17(23)21-18-20-14(10-25-18)13-6-3-4-8-19-13/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTGKMLMRXAMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.